Bacteriocin J46 -

Bacteriocin J46

Catalog Number: EVT-246986
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bacteriocin J46 is a 27-residue polypeptide produced by Lactococcus lactis subsp. cremoris J46, primarily found in fermented milk products. This bacteriocin exhibits a broad spectrum of antimicrobial activity, effectively inhibiting various Gram-positive bacteria, including other lactic acid bacteria. Its natural form, referred to as the natural form of J46, is distinguished from its synthetic counterpart, which is produced through solid-phase chemical synthesis. Both forms demonstrate similar biochemical and antimicrobial properties, making Bacteriocin J46 a significant subject of study in food microbiology and biopreservation applications .

Source and Classification

Bacteriocin J46 is classified under class II bacteriocins, which are characterized as heat-stable, non-modified peptides. It is derived from the lactic acid bacterium Lactococcus lactis, a species known for its role in dairy fermentation and food preservation. The production of bacteriocin J46 occurs during the fermentation process of milk, showcasing its potential as a natural preservative in food products .

Synthesis Analysis

Methods

The synthesis of Bacteriocin J46 can be achieved through two primary methods: natural extraction from bacterial cultures and synthetic production via solid-phase peptide synthesis.

  1. Natural Extraction: This involves cultivating Lactococcus lactis subsp. cremoris J46 under controlled fermentation conditions. The bacteriocin is then isolated from the culture supernatant through various purification techniques such as precipitation and chromatography.
  2. Synthetic Production: The synthetic form of Bacteriocin J46 is produced using solid-phase peptide synthesis techniques. This method allows for precise control over the peptide sequence and structure, ensuring that the synthetic version retains the same antimicrobial properties as the natural form .

Technical Details

In solid-phase synthesis, the amino acids are sequentially added to a resin-bound growing peptide chain. The process includes coupling reactions to form peptide bonds, followed by deprotection steps to expose the reactive sites for subsequent amino acid additions. After completion, the peptide is cleaved from the resin and purified to obtain Bacteriocin J46 in its active form .

Molecular Structure Analysis

Structure

Bacteriocin J46 has a relatively simple structure consisting of 27 amino acids. Its conformation has been analyzed using techniques such as nuclear magnetic resonance spectroscopy, revealing that it adopts a flexible random coil structure in solution. This flexibility may contribute to its ability to interact with various target cell membranes effectively .

Data

The molecular formula of Bacteriocin J46 can be represented as C123H204N32O38SC_{123}H_{204}N_{32}O_{38}S. The molecular weight is approximately 2,648 Daltons, which classifies it among small peptides with significant biological activity .

Chemical Reactions Analysis

Bacteriocin J46 primarily functions through interaction with bacterial cell membranes, leading to pore formation that disrupts cellular integrity. The specific reactions involved include:

  • Membrane Interaction: Bacteriocin J46 binds to lipid bilayers of target bacteria, resulting in alterations in membrane permeability.
  • Pore Formation: The binding induces conformational changes that facilitate the formation of pores within the membrane, leading to ion leakage and cell lysis.

These interactions are critical for its antimicrobial activity against susceptible bacterial strains .

Mechanism of Action

The mechanism by which Bacteriocin J46 exerts its antimicrobial effects involves several key processes:

  1. Recognition and Binding: Bacteriocin J46 recognizes specific receptors on the surface of target bacteria.
  2. Membrane Disruption: Upon binding, it inserts itself into the membrane, causing structural alterations.
  3. Pore Formation: This insertion leads to pore formation, resulting in loss of membrane potential and leakage of vital cellular components.
  4. Cell Death: Ultimately, these actions culminate in bacterial cell death due to inability to maintain homeostasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bacteriocin J46 is typically a white or off-white powder when lyophilized.
  • Solubility: It is soluble in aqueous solutions at physiological pH but may exhibit variable solubility depending on ionic strength.

Chemical Properties

  • Stability: Bacteriocin J46 shows stability under a range of pH conditions but may degrade at extreme pH levels or high temperatures.
  • Antimicrobial Activity: Its effectiveness can be quantified using minimal inhibitory concentration assays against various Gram-positive bacteria.

Relevant data indicate that bacteriocin J46 retains significant antimicrobial activity even after exposure to heat treatment commonly used in food processing .

Applications

Bacteriocin J46 has several scientific uses:

  • Food Preservation: Due to its antimicrobial properties, it is employed as a natural preservative in dairy products to inhibit spoilage organisms and pathogens.
  • Biopreservation Strategies: It serves as an alternative to chemical preservatives in food systems, contributing to food safety and extending shelf life.
  • Research Tool: Bacteriocin J46 is utilized in microbiological research for studying bacteriocins' mechanisms and potential applications in controlling foodborne pathogens .

Properties

Product Name

Bacteriocin J46

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